3,5-Dinitrobenzotrifluoride
Overview
Description
Synthesis Analysis
The synthesis of 3,5-dinitrobenzotrifluoride-related compounds often involves multi-step chemical processes. For instance, 3,5-Dinitrobenzonitrile, a compound with a closely related structure, was synthesized through nitration, esterification, amination, and dehydration starting from benzoic acid, highlighting the complex synthetic routes that might be applicable to 3,5-Dinitrobenzotrifluoride as well (Jia Si-yuan, 2009).
Molecular Structure Analysis
Studies on compounds related to 3,5-Dinitrobenzotrifluoride, such as coordination polymers incorporating 3,5-dinitrobenzoic acid, reveal the impact of solvent-dependent coordination on molecular structure. For example, coordination polymers with 3,5-dinitrobenzoic acid exhibit varying structural patterns based on the solvent used in synthesis, indicating solvent's crucial role in determining the final molecular architecture (V. Pedireddi & S. Varughese, 2004).
Chemical Reactions and Properties
The reactivity of 3,5-dinitro- and 3-fluoro-5-nitrobenzotrifluorides with phenols in the presence of potassium carbonate was explored, revealing insights into the relative mobility of the nitro group and fluorine atom in these compounds. This study underscores the significance of the structural configuration on the chemical reactivity and properties of such compounds (I. A. Khalfina & V. M. Vlasov, 2002).
Physical Properties Analysis
The investigation of physical properties often requires a comprehensive understanding of a compound's molecular structure. Studies on related compounds, such as the synthesis and characterization of 3,5-Dinitrobenzonitrile, provide a foundational understanding that can be applied to analyze the physical properties of 3,5-Dinitrobenzotrifluoride, including its thermal stability and solubility characteristics (Jia Si-yuan, 2009).
Chemical Properties Analysis
The chemical properties of 3,5-Dinitrobenzotrifluoride and related compounds can be elucidated through studies on their reactivity and interaction with other chemicals. For instance, the formation of Meisenheimer-type σ-complexes with various nucleophiles in solution demonstrates the chemical versatility and reactivity of such compounds, providing a window into the chemical behavior of 3,5-Dinitrobenzotrifluoride (M. I. Foreman & R. Foster, 1969).
Scientific Research Applications
Application 1: Determination of Free Amino Acids in Chinese Jujube Date
- Summary of the Application : Ultrahigh-performance liquid chromatography tandem mass spectrometry with 4-chloro-3,5-dinitrobenzotrifluoride (CNBF) derivatization was developed for simultaneous determination of 20 free amino acids in Chinese jujube date .
- Methods of Application : The MS/MS conditions, choice of mobile phase, the extraction process, and matrix effects were studied with a view to a method of optimization .
- Results or Outcomes : The limits of detection for measurement of the amino acids ranged from 0.8 to 600.0 μg L −1. The correlation coefficients (r 2 ≥0.9947) indicated good correlation between the concentrations of amino acids and the peak areas for the CNBF-derivatives .
Application 2: Synthesis of Aromatic Diamine Monomer
- Summary of the Application : 3,5-Dinitrobenzotrifluoride was used in the synthesis of 4,4′- bis (3-amino-5-trifluoromethyl phenoxy)-biphenyl, an aromatic diamine monomer .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The outcomes of the synthesis are not detailed in the source .
Application 3: Internal Standard for Soil Extracts Analysis
- Summary of the Application : 3,5-Dinitrobenzotrifluoride was used as an internal standard during the determination of ethalfluralin and trifluralin in soil extracts by negative chemical ionization mass spectrometry .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The outcomes of the analysis are not detailed in the source .
Application 4: Formation of Meisenheimer-type σ-complexes
- Summary of the Application : 3,5-Dinitrobenzotrifluoride forms Meisenheimer-type σ-complexes with various nucleophiles in solution and has been studied by nuclear magnetic resonance spectroscopy .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The outcomes of the study are not detailed in the source .
Application 5: Determination of Ethalfluralin and Trifluralin in Soil Extracts
- Summary of the Application : 3,5-Dinitrobenzotrifluoride was used as an internal standard during the determination of ethalfluralin and trifluralin in soil extracts by negative chemical ionization mass spectrometry .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The outcomes of the analysis are not detailed in the source .
Application 6: Formation of Meisenheimer-type σ-complexes
- Summary of the Application : 3,5-Dinitrobenzotrifluoride forms Meisenheimer-type σ-complexes with various nucleophiles in solution and has been studied by nuclear magnetic resonance spectroscopy .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The outcomes of the study are not detailed in the source .
Safety And Hazards
3,5-Dinitrobenzotrifluoride is a flammable solid . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .
properties
IUPAC Name |
1,3-dinitro-5-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3N2O4/c8-7(9,10)4-1-5(11(13)14)3-6(2-4)12(15)16/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZADIXWDDVQVKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40193142 | |
Record name | alpha,alpha,alpha-Trifluoro-3,5-dinitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40193142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dinitrobenzotrifluoride | |
CAS RN |
401-99-0 | |
Record name | 3,5-Dinitrobenzotrifluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=401-99-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha,alpha,alpha-Trifluoro-3,5-dinitrotoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000401990 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha,alpha,alpha-Trifluoro-3,5-dinitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40193142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α,α,α-trifluoro-3,5-dinitrotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.306 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,5-Dinitrobenzotrifluoride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DUR43C87YU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.